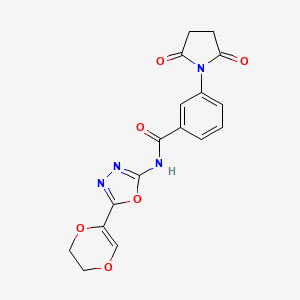![molecular formula C11H15N3O2 B2696038 3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one CAS No. 371215-05-3](/img/structure/B2696038.png)
3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one is a heterocyclic compound that belongs to the class of pyrimidoazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyrimidine and azepine ring system, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of a suitable amino compound with an acetylated precursor, followed by cyclization to form the fused ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: The amino and acetyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups.
科学研究应用
3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
7,8,9,10-tetrahydropyrimido[1,2-a]azepine: A structurally similar compound with different substituents.
4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles: Another class of heterocyclic compounds with a fused ring system.
1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles: Compounds with a similar fused ring structure but different functional groups.
Uniqueness
3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-acetyl-2-amino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(15)9-10(12)13-8-5-3-2-4-6-14(8)11(9)16/h2-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDIOMDTRIGBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2CCCCCN2C1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(cyclopropylamino)methyl]-N,N-dimethylaniline](/img/structure/B2695955.png)
![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695959.png)
![6-imino-7,11-dimethyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2695960.png)
![N-(4-Ethoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2695961.png)
![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/new.no-structure.jpg)
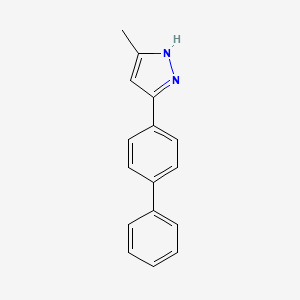
![3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695964.png)
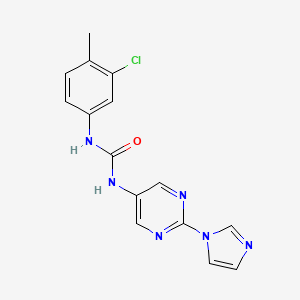
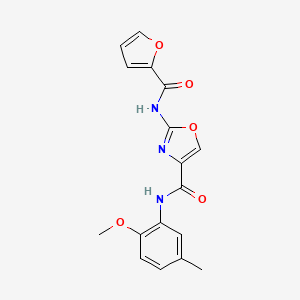
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2695967.png)
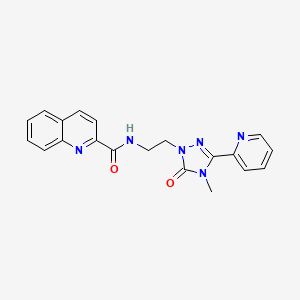
![2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2695974.png)
![N-(4-CHLOROPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2695976.png)
